2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid
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Overview
Description
2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid is a chemical compound with the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol This compound is known for its unique structural features, which include a benzothiophene core with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a dioxo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the dioxo functionality . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, or halides can be used in the presence of catalysts or activating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene core but lacks the dioxo functionality.
Benzothiophene-2-carboxylic acid: Similar structure but without the octahydro and dioxo groups.
2,2-Dioxo-tetrahydrothiophene-3-carboxylic acid: Similar dioxo functionality but with a simpler thiophene ring.
Uniqueness: 2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid is unique due to its combination of a benzothiophene core with both dioxo and carboxylic acid functionalities
Properties
CAS No. |
2445792-16-3 |
---|---|
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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